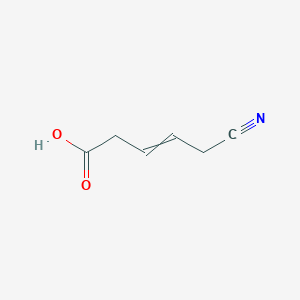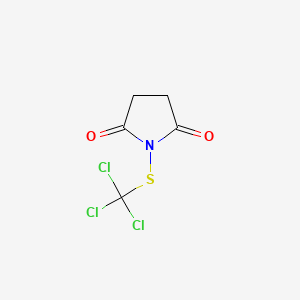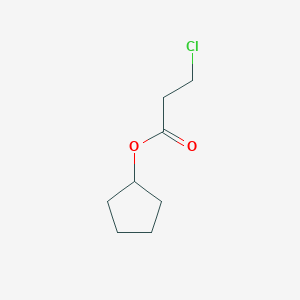
Cyclopentyl 3-chloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl 3-chloropropanoate is an organic compound that belongs to the class of esters It is characterized by a cyclopentyl group attached to a 3-chloropropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentyl 3-chloropropanoate can be synthesized through the esterification of cyclopentanol with 3-chloropropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl 3-chloropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropanoate moiety can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclopentanol and 3-chloropropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Cyclopentyl alcohol derivatives.
Hydrolysis: Cyclopentanol and 3-chloropropanoic acid.
Reduction: Cyclopentyl alcohol.
Aplicaciones Científicas De Investigación
Cyclopentyl 3-chloropropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of drug candidates due to its potential biological activity.
Material Science: It may be utilized in the preparation of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclopentyl 3-chloropropanoate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl acetate: Similar ester structure but lacks the chlorine atom.
Cyclopentyl propanoate: Similar ester structure but lacks the chlorine atom in the propanoate moiety.
Uniqueness
Cyclopentyl 3-chloropropanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its non-chlorinated analogs.
Propiedades
Número CAS |
6282-82-2 |
|---|---|
Fórmula molecular |
C8H13ClO2 |
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
cyclopentyl 3-chloropropanoate |
InChI |
InChI=1S/C8H13ClO2/c9-6-5-8(10)11-7-3-1-2-4-7/h7H,1-6H2 |
Clave InChI |
QNRAOHYANRENQI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




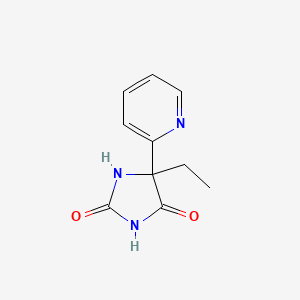
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
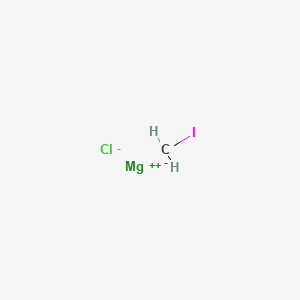
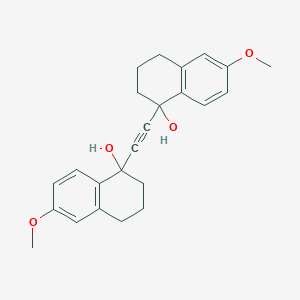
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
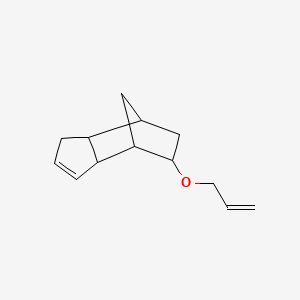
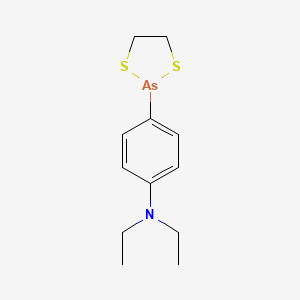
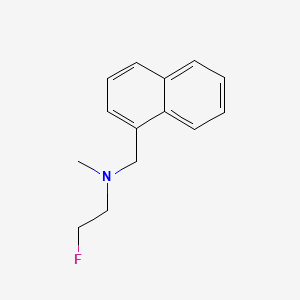
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
